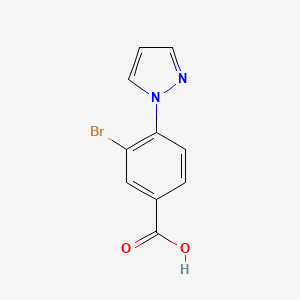![molecular formula C21H18N2 B3218136 (R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine CAS No. 1187857-13-1](/img/structure/B3218136.png)
(R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine
Descripción general
Descripción
®-N-Methyl-[1,1’-binaphthalene]-2,2’-diamine is a chiral organic compound derived from binaphthalene. It is known for its unique structural properties and its applications in various fields, including asymmetric catalysis and material science. The compound’s chirality and binaphthalene backbone make it a valuable component in the synthesis of chiral ligands and catalysts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Methyl-[1,1’-binaphthalene]-2,2’-diamine typically involves the following steps:
Starting Material: The synthesis begins with ®-1,1’-binaphthalene-2,2’-diamine.
Industrial Production Methods
Industrial production methods for ®-N-Methyl-[1,1’-binaphthalene]-2,2’-diamine involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and automated purification systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
®-N-Methyl-[1,1’-binaphthalene]-2,2’-diamine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the binaphthalene backbone.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Naphthoquinones and related oxidized derivatives.
Reduction: Reduced binaphthalene derivatives.
Substitution: Functionalized binaphthalene compounds with various substituents.
Aplicaciones Científicas De Investigación
®-N-Methyl-[1,1’-binaphthalene]-2,2’-diamine has numerous applications in scientific research:
Mecanismo De Acción
The mechanism by which ®-N-Methyl-[1,1’-binaphthalene]-2,2’-diamine exerts its effects involves its interaction with molecular targets through its chiral centers. The compound can form complexes with metal ions, which then participate in catalytic cycles to facilitate various chemical transformations . The binaphthalene backbone provides a rigid framework that enhances the selectivity and efficiency of these reactions .
Comparación Con Compuestos Similares
Similar Compounds
®-1,1’-Binaphthalene-2,2’-diamine: The parent compound from which ®-N-Methyl-[1,1’-binaphthalene]-2,2’-diamine is derived.
®-1,1’-Binaphthalene-2,2’-diol: Another chiral binaphthalene derivative used in asymmetric catalysis.
®-BINAP: A widely used chiral ligand in asymmetric synthesis.
Uniqueness
®-N-Methyl-[1,1’-binaphthalene]-2,2’-diamine is unique due to its methylated amine groups, which enhance its solubility and reactivity compared to its parent compound. This modification allows for greater versatility in its applications, particularly in the synthesis of chiral catalysts and ligands .
Propiedades
IUPAC Name |
1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2/c1-23-19-13-11-15-7-3-5-9-17(15)21(19)20-16-8-4-2-6-14(16)10-12-18(20)22/h2-13,23H,22H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDHBKHOJVXISS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B3218072.png)





![2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B3218117.png)
![7-Chloro-2-methyloxazolo[5,4-d]pyrimidine](/img/structure/B3218124.png)




